4-Methoxypyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
4-Methoxypyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a triazine ring The presence of a methoxy group at the 4-position of the pyrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amine-substituted pyrazole with substituted isothiocyanate in the presence of acetonitrile and dimethylformamide at ambient temperature. This reaction proceeds through nucleophilic addition, followed by cyclization to form the desired triazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and triazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylpyrazolo[1,5-a][1,3,5]triazine .
Scientific Research Applications
4-Methoxypyrazolo[1,5-a][1,3,5]triazine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxypyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group plays a crucial role in enhancing its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a][1,3,5]triazine: Lacks the methoxy group, resulting in different chemical properties.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Contains an additional nitrogen atom, which affects its reactivity and applications.
4-Chloropyrazolo[1,5-a][1,3,5]triazine: Substitution with a chlorine atom instead of a methoxy group alters its chemical behavior.
Uniqueness: 4-Methoxypyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-methoxypyrazolo[1,5-a][1,3,5]triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-8-4-7-5-2-3-9-10(5)6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXISLISIHYBRCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CC=NN21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279274 |
Source
|
Record name | 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162791-85-7 |
Source
|
Record name | 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162791-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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